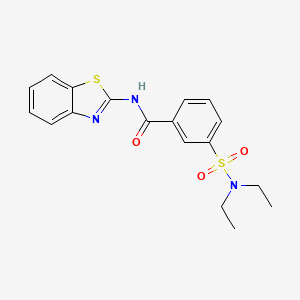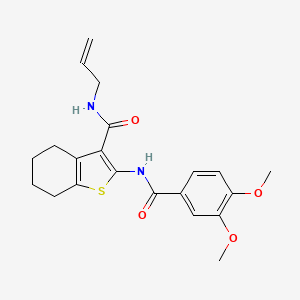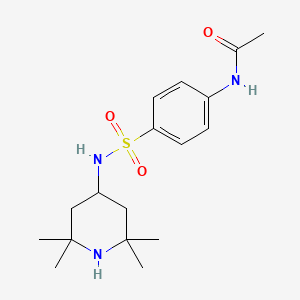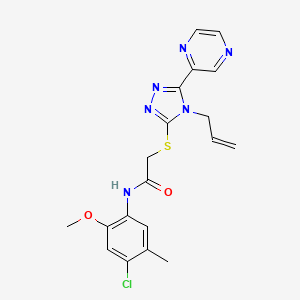![molecular formula C13H15N5O2 B12140105 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one](/img/structure/B12140105.png)
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one is a complex organic compound that features an indole moiety, a diazenyl group, and a diazinanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Diazenyl Group: The diazenyl group can be introduced through diazotization reactions, where an amine is converted into a diazonium salt, followed by coupling with the indole derivative.
Formation of the Diazinanone Ring: The diazinanone ring can be formed through cyclization reactions involving appropriate precursors under specific conditions, such as the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan, serotonin, and indomethacin.
Diazenyl Compounds: Compounds with diazenyl groups, such as azobenzene and diazene derivatives.
Diazinanone Compounds: Compounds with diazinanone rings, such as diazinon and other related pesticides.
Uniqueness
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one is unique due to its combination of an indole moiety, a diazenyl group, and a diazinanone ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H15N5O2 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H15N5O2/c1-7-6-10(19)16-13(14-7)18-17-11-8-4-2-3-5-9(8)15-12(11)20/h2-5,7,13-15,20H,6H2,1H3,(H,16,19) |
InChIキー |
BWSKCHLOQAGQGA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)NC(N1)N=NC2=C(NC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3,4-dichlorophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12140049.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12140052.png)

![N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12140073.png)
![2,6-di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol](/img/structure/B12140084.png)
![2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12140085.png)
![3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12140091.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12140093.png)
![1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12140099.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide](/img/structure/B12140100.png)
